2-{[5-(2,4-dichlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid
Description
The compound is a derivative of acetic acid, where the hydrogen of the acetic acid is replaced by a complex group that includes a 1,2,4-triazole ring and a 2,4-dichlorophenyl group . The presence of the 1,2,4-triazole ring and the dichlorophenyl group suggests that this compound might have some biological activity, as these groups are often seen in biologically active compounds .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the 1,2,4-triazole ring and the 2,4-dichlorophenyl group attached to an acetic acid group . The dichlorophenyl group is likely to be planar due to the sp2 hybridization of the carbon atoms in the ring, while the 1,2,4-triazole ring might have some degree of pyramidal shape due to the presence of the nitrogen atoms .Physical and Chemical Properties Analysis
Based on the structure, this compound is likely to be solid at room temperature . The presence of the acetic acid group suggests that it might be somewhat soluble in water, while the dichlorophenyl and 1,2,4-triazole groups suggest that it might also have some solubility in organic solvents .Future Directions
The potential biological activity of this compound could make it a subject of future research. In particular, the 1,2,4-triazole and dichlorophenyl groups are found in many biologically active compounds, so this compound could be investigated for potential activities such as antifungal, antibacterial, or anticancer activity .
Properties
IUPAC Name |
2-[[5-(2,4-dichlorophenyl)-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]acetic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11Cl2N3O2S/c1-2-17-11(8-4-3-7(13)5-9(8)14)15-16-12(17)20-6-10(18)19/h3-5H,2,6H2,1H3,(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMEQDLUEWRRHGK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)O)C2=C(C=C(C=C2)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11Cl2N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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